(1S,2R)-2-(Dimethylamino)cyclopentanol

Chiral resolution Enantiomeric purity Stereochemistry

This chiral β-amino alcohol features a defined (1S,2R)-stereochemistry essential for reproducible asymmetric catalysis and selective DMT1 inhibitor research (IC50 1.76 μM, >10 μM selectivity vs. NRAMP1). Using racemate (CAS 859318-97-1) or (1R,2S)-enantiomer (CAS 1821820-03-4) compromises reaction outcomes and biological activity. Proven absolute configuration via X‑ray diffraction ensures method validation for chiral HPLC/SFC. Supplied at 98% purity; ideal as a ligand precursor, building block, or analytical standard.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1104082-90-7
Cat. No. B3212566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(Dimethylamino)cyclopentanol
CAS1104082-90-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCCC1O
InChIInChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
InChIKeyRXMKVUFGNZHQEE-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-2-(Dimethylamino)cyclopentanol (CAS 1104082-90-7) Procurement Guide: Properties, Purity & Research Applications


(1S,2R)-2-(Dimethylamino)cyclopentanol is a chiral β-amino alcohol (cis-2-(dimethylamino)cyclopentan-1-ol) [1]. It serves as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis , with a molecular weight of 129.2 g/mol and a predicted pKa of 14.93 ± 0.40 . The compound is supplied commercially with a purity of 98% .

Why (1S,2R)-2-(Dimethylamino)cyclopentanol Cannot Be Replaced by Its Racemate or Enantiomer in Chiral Synthesis


Substituting (1S,2R)-2-(dimethylamino)cyclopentanol with its racemate (CAS 859318-97-1) or the (1R,2S)-enantiomer (CAS 1821820-03-4) introduces uncontrolled stereochemistry that can alter or abolish desired biological activity and catalytic performance [1]. While these analogs share identical physicochemical properties , their spatial arrangement at the two chiral centers dictates interaction with biological targets and stereochemical outcome in asymmetric reactions, making the specific (1S,2R)-isomer essential for reproducible, target-oriented research.

Quantitative Evidence for (1S,2R)-2-(Dimethylamino)cyclopentanol: Comparative Data on Purity, Selectivity, and Structural Identity


Enantiomeric Purity: Guaranteed 98% (1S,2R)-Isomer Content vs. Racemic Mixtures

The target compound is supplied with a minimum purity of 98% for the (1S,2R)-stereoisomer . In contrast, a commonly available alternative is a mixture of diastereomers (CAS 859318-97-1), which lacks defined stereochemistry [1]. This defined enantiomeric purity is critical for applications where stereochemical fidelity is essential.

Chiral resolution Enantiomeric purity Stereochemistry

Biological Target Selectivity: Human DMT1 (NRAMP2) Inhibition vs. NRAMP1

The compound inhibits human DMT1 (NRAMP2) with an IC50 of 1.76 μM in HEK293T cells, but shows negligible inhibition of the related transporter NRAMP1 (IC50 > 10 μM) [1]. This 5.7-fold selectivity window is a key differentiator.

Transporter inhibition Selectivity DMT1 NRAMP2

Absolute Configuration Confirmation: X-Ray Crystallographic Data Establishes Identity

The absolute configuration of the (1S,2R)-stereoisomer has been unambiguously proven by single-crystal X-ray diffraction analysis [1], providing a definitive standard for identity. This is in contrast to many vendor-supplied analogs that rely solely on inferred stereochemistry.

Absolute configuration X-ray diffraction Crystal structure

Optimal Use Cases for (1S,2R)-2-(Dimethylamino)cyclopentanol in Research and Development


Asymmetric Synthesis and Chiral Ligand Development

The defined (1S,2R)-stereochemistry, proven by X-ray crystallography , makes this compound a reliable chiral building block or ligand precursor for asymmetric catalysis, where stereochemical fidelity directly impacts enantioselectivity. Using the racemate or a different enantiomer would compromise reaction outcomes.

Medicinal Chemistry: DMT1-Targeted Probe Development

The selective inhibition of human DMT1 (IC50 1.76 μM) over NRAMP1 (>10 μM) positions this compound as a validated starting point for developing chemical probes to study iron transport. This selectivity profile is not assured with structurally related analogs.

Analytical Method Development and Chiral Separation

The high enantiomeric purity (98%) and established absolute configuration make this compound an ideal standard for developing and validating chiral HPLC or SFC methods for separating β-amino alcohol stereoisomers, ensuring accurate quantification in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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